N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-ethoxyphenyl)thiourea
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-ethoxyphenyl)thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1001493
InChI:
InChI=1S/C20H22N2O4S/c1-4-26-16-8-6-5-7-15(16)21-20(27)22-19(23)12-10-14-9-11-17(24-2)18(13-14)25-3/h5-13H,4H2,1-3H3,(H2,21,22,23,27)/b12-10+
SMILES:
CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Molecular Formula:
C20H22N2O4S
Molecular Weight:
386.5 g/mol
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-ethoxyphenyl)thiourea
CAS No.:
Cat. No.: VC1001493
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O4S |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-N-[(2-ethoxyphenyl)carbamothioyl]prop-2-enamide |
| Standard InChI | InChI=1S/C20H22N2O4S/c1-4-26-16-8-6-5-7-15(16)21-20(27)22-19(23)12-10-14-9-11-17(24-2)18(13-14)25-3/h5-13H,4H2,1-3H3,(H2,21,22,23,27)/b12-10+ |
| Standard InChI Key | MFFIDRFZMPLUOC-ZRDIBKRKSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
| SMILES | CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
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